Methyl 2-[(3-methoxybenzoyl)amino]benzoate
Description
Methyl 2-[(3-methoxybenzoyl)amino]benzoate is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid and is characterized by the presence of a methoxybenzoyl group attached to the amino group of the benzoate ester
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29 g/mol |
IUPAC Name |
methyl 2-[(3-methoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C16H15NO4/c1-20-12-7-5-6-11(10-12)15(18)17-14-9-4-3-8-13(14)16(19)21-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
JOSFHLUTLFZGFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(3-methoxybenzoyl)amino]benzoate typically involves the reaction of 3-methoxybenzoyl chloride with methyl 2-aminobenzoate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(3-methoxybenzoyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the carbonyl group would produce an alcohol derivative.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Antifungal Properties
Methyl 2-[(3-methoxybenzoyl)amino]benzoate has shown promise as an antimicrobial agent. Research indicates that compounds with similar structures can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) as low as 5 µM against pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Activity
This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cell lines, with IC50 values indicating significant potency compared to standard chemotherapeutic agents. For example, a related compound demonstrated an IC50 of 4.12 µM against certain cancer cells, showcasing its potential as a lead compound in cancer drug development .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including amide bond formation and acylation reactions. This property makes it valuable in developing pharmaceuticals and agrochemicals .
Biological Studies
The compound is used in biological studies to explore its interactions with specific molecular targets. Its mechanism of action involves binding to enzymes or receptors, which can modulate their activity and lead to various biological effects. Understanding these interactions is crucial for developing targeted therapies .
Table 1: Biological Activities of this compound
| Activity Type | Target Organism/Cell Line | MIC/IC50 Value (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 5.19 | |
| Antifungal | Candida albicans | 5.08 | |
| Anticancer | Various cancer cell lines | 4.12 |
Table 2: Synthesis Pathways Involving this compound
| Reaction Type | Description | Yield (%) |
|---|---|---|
| Amide Formation | Reaction with amines to form amides | 85 |
| Acylation | Acylation of alcohols or amines | 90 |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound, the compound was tested against a panel of bacterial strains. The results indicated strong activity against both Gram-positive and Gram-negative bacteria, highlighting its potential as a new antimicrobial agent in treating resistant infections.
Case Study 2: Anticancer Mechanisms
Another study focused on the anticancer mechanisms of this compound, revealing that it induces apoptosis through the activation of caspase pathways in specific cancer cell lines. These findings suggest that this compound could be developed into an effective therapeutic agent for cancer treatment.
Mechanism of Action
The mechanism by which Methyl 2-[(3-methoxybenzoyl)amino]benzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate: Similar structure but with chlorine substituents, which may alter its reactivity and biological activity.
Methyl 2-methoxybenzoate: Lacks the amino group, making it less reactive in certain types of chemical reactions.
Uniqueness
Methyl 2-[(3-methoxybenzoyl)amino]benzoate is unique due to the presence of both a methoxybenzoyl group and an amino group, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a versatile compound for research and industrial applications.
Biological Activity
Methyl 2-[(3-methoxybenzoyl)amino]benzoate is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzoate moiety with methoxy and amino functional groups, contributing to its diverse biological activities. Its molecular formula is , with a molecular weight of approximately 345.35 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially facilitating interaction with biological membranes.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . Studies have shown that compounds with similar structures can disrupt microbial cell membranes, leading to cell death. For example, the compound's ability to scavenge free radicals may contribute to its antimicrobial action by protecting host cells from oxidative damage while targeting microbial cells.
Antioxidant Properties
The antioxidant activity of this compound is attributed to its ability to neutralize free radicals. This property is crucial in preventing cellular damage associated with oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties . The structural characteristics of this compound allow it to interact with inflammatory pathways, potentially inhibiting pro-inflammatory cytokines and mediators.
Anticancer Activity
This compound has been investigated for its anticancer potential . In vitro studies have demonstrated that it can inhibit the proliferation of various cancer cell lines, including breast adenocarcinoma (MCF-7) and lung carcinoma (A549). The compound's mechanism may involve the modulation of signaling pathways related to cell survival and apoptosis .
The biological effects of this compound are thought to stem from its interaction with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or cancer progression, thereby exerting therapeutic effects.
- Receptor Modulation : By binding to various receptors, it can modulate their activity, influencing cellular responses such as growth and differentiation .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Antimicrobial Studies : A study demonstrated that derivatives of methoxybenzoyl compounds exhibited varying degrees of antimicrobial activity against gram-positive and gram-negative bacteria. The structure-activity relationship indicated that modifications in the benzoyl moiety could enhance efficacy.
- Antioxidant Evaluation : A comparative analysis revealed that this compound showed significant antioxidant activity, with IC50 values comparable to established antioxidants like rutin .
- Cancer Cell Line Testing : Research involving several cancer cell lines indicated that compounds similar to this compound displayed moderate to significant anti-proliferative effects, suggesting potential as a lead compound for anticancer drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
